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Abstract

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone, and therapies targeting its
receptor are cornerstones in the management of type 2 diabetes and obesity. The active form,
GLP-1(7-36)amide, is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) into the metabolite
GLP-1(9-36)amide, which is the most abundant circulating form of the peptide.[1][2] Historically
considered an inactive, and possibly antagonistic, degradation product, a growing body of
evidence now demonstrates that GLP-1(9-36)amide possesses distinct biological activities.[3]
[4] These effects, often independent of the canonical GLP-1 receptor (GLP-1R), encompass
cardiovascular protection, modest glucoregulatory actions, and influences on hepatic
metabolism and the central nervous system.[5][6][7][8] This technical guide provides an in-
depth review of the current understanding of GLP-1(9-36)amide, summarizing key
experimental findings, detailing methodologies, and outlining its complex signaling pathways.
Understanding the pleiotropic effects of this metabolite is crucial for optimizing current GLP-1-
based therapies and developing novel therapeutic strategies.

Formation and Receptor Interaction
Enzymatic Conversion by DPP-4
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The primary route of GLP-1(7-36)amide metabolism occurs via the enzyme dipeptidyl
peptidase-4 (DPP-4).[5][9] DPP-4 is a ubiquitous serine protease that cleaves the N-terminal
dipeptide (His-Ala) from GLP-1(7-36)amide, resulting in the formation of GLP-1(9-36)amide.[5]
[10] This enzymatic action terminates the potent insulinotropic activity of the parent molecule,
as the N-terminus is essential for high-affinity binding and activation of the canonical GLP-1
receptor.[11][12] Consequently, GLP-1(9-36)amide is the major circulating metabolite of GLP-
1.[1][13]

GLP-1(7-36)amide Dipeptidyl Peptidase-4

(DPP-4)

(Active Incretin)

Cleavage of
N-terminal dipeptide

GLP-1(9-36)amide

(Primary Metabolite)

Click to download full resolution via product page

Fig. 1: Enzymatic conversion of GLP-1(7-36)amide to GLP-1(9-36)amide by DPP-4.

Interaction with the GLP-1 Receptor and Putative Novel
Receptors

The biological activity of GLP-1(9-36)amide at the classical GLP-1R is a subject of ongoing
research, with evidence suggesting it acts as a weak partial agonist or an antagonist. Receptor
binding studies showed that the affinity of GLP-1(9-36)amide for the human pancreatic GLP-1
receptor was only 0.95% of that of GLP-1(7-36)amide.[13] In some assay systems, it has been
shown to be an antagonist of adenylyl cyclase activity.[13][14]

However, many of the significant biological effects of GLP-1(9-36)amide, particularly its
cardiovascular benefits, are preserved in GLP-1 receptor knockout (Glp1r-/-) mice, providing
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strong evidence for the existence of a distinct, yet-to-be-identified receptor or signaling
mechanism.[1][3][6][15] Interestingly, the antagonist of the canonical GLP-1R, exendin(9-39),
has been shown to block the cardioprotective actions of GLP-1(9-36)amide, suggesting that
the putative novel receptor may share some structural homology or that exendin(9-39) has
broader specificity than previously understood.[6][16]

Metabolic and Glucoregulatory Role

The effects of GLP-1(9-36)amide on glucose homeostasis are subtle and appear to be context-
and species-dependent. Unlike its parent molecule, it is a very weak insulinotropic agent.[10]
[14]

Effects on Glycemia and Pancreatic Hormones

In a study with healthy human volunteers, intravenous infusion of GLP-1(9-36)amide did not
influence insulin, C-peptide, or glucagon concentrations.[5][17] However, it did cause a small
but statistically significant reduction in the postprandial rise in glycemia (by ~6 mg/dL)
compared to placebo.[5][17][18] This glucose-lowering effect occurred independently of
changes in insulin secretion or gastric emptying, suggesting a direct effect on glucose disposal.
[51[18]

In contrast, studies in anesthetized pigs, where endogenous DPP-4 activity was blocked,
showed that GLP-1(9-36)amide significantly enhanced the glucose elimination rate following
an intravenous glucose load, again without stimulating insulin secretion.[4]

Hepatic Glucose Production

GLP-1(9-36)amide has been shown to inhibit hepatic glucose production (HGP).[14][19] In
vitro studies using isolated mouse hepatocytes demonstrated that GLP-1(9-36)amide directly
suppresses glucose production, an effect that is independent of the GLP-1 receptor.[2] This
suggests an insulin-like action on the liver, which could be particularly relevant in states of
insulin resistance.[2][7]

Effects in Diet-Induced Obesity

In a preclinical model of diet-induced obesity, chronic infusion of GLP-1(9-36)amide over eight
weeks in mice fed a high-fat diet inhibited weight gain, prevented the development of fasting
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hyperglycemia and hyperinsulinemia, and reduced the accumulation of liver triglycerides
(hepatic steatosis).[7] Notably, these effects occurred despite a 20% increase in energy intake
in the treated mice, suggesting that GLP-1(9-36)amide may increase energy expenditure.[7]
The peptide had no effect on these parameters in mice fed a normal chow diet.[7]

Cardiovascular Role

Perhaps the most compelling evidence for the independent biological activity of GLP-1(9-
36)amide lies in its effects on the cardiovascular system.[1] It exerts significant cardioprotective
actions, many of which are mediated through GLP-1R-independent pathways.[3][15]

Cardioprotection in Ischemia-Reperfusion (I/R) Injury

In ex vivo models of myocardial I/R injury using isolated mouse hearts, administration of GLP-
1(9-36)amide at the time of reperfusion significantly improved functional recovery and reduced
infarct size.[6][16] These protective effects were comparable to those of the potent GLP-1R
agonist exendin-4.[6] Crucially, the cardioprotective actions of GLP-1(9-36)amide were
preserved in cardiomyocytes from Glplr-/- mice, whereas the effects of exendin-4 were
abolished, confirming a GLP-1R-independent mechanism.[6][15]

Cellular Signaling Pathways

The cytoprotective effects of GLP-1(9-36)amide involve the activation of key pro-survival
signaling cascades. In cultured neonatal mouse cardiomyocytes, GLP-1(9-36)amide increased
levels of cyclic AMP (cAMP) and stimulated the phosphorylation of ERK1/2 and the PI3K target,
Akt.[6] The beneficial effects on cardiomyocyte viability and the reduction of apoptosis
(caspase-3 activation) were attenuated by inhibitors of PI3K and ERK1/2.[1][6] Furthermore,
GLP-1(9-36)amide improved the survival of human aortic endothelial cells undergoing I/R
injury, an action that was sensitive to nitric oxide synthase inhibition.[6]

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21114600/
https://www.benchchem.com/product/b574136?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21114600/
https://pubmed.ncbi.nlm.nih.gov/21114600/
https://www.benchchem.com/product/b574136?utm_src=pdf-body
https://www.benchchem.com/product/b574136?utm_src=pdf-body
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2017.00015/full
https://www.glucagon.com/glp1amide.html
https://www.researchgate.net/figure/Treatment-with-GLP-19-36amide-or-Ex-4-improved-functional-recovery-and-limited-infarct_fig2_41509715
https://www.benchchem.com/product/b574136?utm_src=pdf-body
https://www.benchchem.com/product/b574136?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20172966/
https://academic.oup.com/endo/article/151/4/1520/2456681
https://pubmed.ncbi.nlm.nih.gov/20172966/
https://www.benchchem.com/product/b574136?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20172966/
https://www.researchgate.net/figure/Treatment-with-GLP-19-36amide-or-Ex-4-improved-functional-recovery-and-limited-infarct_fig2_41509715
https://www.benchchem.com/product/b574136?utm_src=pdf-body
https://www.benchchem.com/product/b574136?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20172966/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2017.00015/full
https://pubmed.ncbi.nlm.nih.gov/20172966/
https://www.benchchem.com/product/b574136?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20172966/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Extracellular

GLP-1(9-36)amide Exendin(9-39)

diomyocyte)

Putative Receptor
(GLP-1R Independent)

phosphorylates ERK1/2

Cytoprotection
(Reduced Apoptosis, Improved Viability)

Click to download full resolution via product page

Fig. 2: GLP-1R-independent cardioprotective signaling pathway of GLP-1(9-36)amide.
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Post-Myocardial Infarction (MI) Remodeling

In a chronic in vivo model, continuous infusion of GLP-1(9-36)amide for four weeks following
MI in mice did not reduce infarct size or systolic dysfunction but did improve diastolic
dysfunction.[20] This functional benefit was associated with a reduction in cardiac macrophage
infiltration and modulation of genes related to extracellular matrix turnover.[20]

Role in the Central Nervous System

Emerging evidence suggests that GLP-1(9-36)amide also exerts effects within the central
nervous system. In a study using adult mice, chronic systemic administration of GLP-1(9-
36)amide facilitated both the induction and maintenance phases of hippocampal long-term
potentiation (LTP), a key cellular correlate of learning and memory.[8] This effect was
associated with a reduction in the protein levels of the potassium channel Kv4.2 and an
inhibition of the phosphorylation of the mMRNA translational factor eEF2, suggesting an
enhancement of dendritic excitability and protein synthesis capacity.[8][21]

Quantitative Data Summary

The following tables summarize key quantitative data from referenced studies.

Table 1: Pharmacokinetic and Receptor Interaction Data
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Parameter Species/System Value Reference
Plasma
Concentrations
Total GLP-1 (GLP-1(9-
o ) Human 88 £ 9 pmol/l [5]
36)amide infusion)
5+ 3 pmol/l
Intact GLP-1 (GLP-
o ] Human (unchanged from [51[17][18]
1(9-36)amide infusion)
placebo)
Total GLP-1 (GLP-1(7-
o ) Human 139 £ 15 pmol/l [5]
36)amide infusion)
Intact GLP-1 (GLP-
o ) Human 21 £ 5 pmol/l [51[17][18]
1(7-36)amide infusion)
Receptor Binding &
Activity
Receptor Binding
N Human GLP-1R (BHK
Affinity vs. GLP-1(7- Is) 0.95% [13]
cells
36)amide
cAMP Generation
HEK-GLP-1R cells 6.51 + 0.02 [22]

(PECso0)

| CAMP Generation (Emax) vs. GLP-1(7-36)amide | HEK-GLP-1R cells | 18% |[22] |

Table 2: Metabolic Effects in Human Volunteers
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Result vs.
Parameter Treatment P-value Reference
Placebo
686 * 127 vs.
Incremental GLP-1(9-
. 1,229 + 215 < 0.05 [5]
Glucose AUC 36)amide .
mg-kg=*-min
Postprandial GLP-1(9- Reduced by ~6
o _ <0.05 [5I[17][18]
Glycemia Rise 36)amide mg/dl
Insulin / C-
) GLP-1(9- No significant
Peptide ] ) NS [51[17]
) 36)amide influence
Concentrations
Glucagon GLP-1(9- No significant
. . . NS [5][17]
Concentrations 36)amide influence
| Gastric Emptying | GLP-1(9-36)amide | Unaffected | NS [[5][17] |
Table 3: Cardiovascular Effects in Preclinical Models
Result vs.
Parameter Model Treatment P-value Reference
Control
Functional
Isolated GLP-1(9-
Recovery . ~60% vs.
Mouse 36)amide <0.001 [16][23]
(% of ~25%
. Heart (I/R) (0.3 nM)
baseline)
. Isolated GLP-1(9-
Infarct Size ) ~20% vs.
Mouse Heart 36)amide (0.3 <0.001 [16][23]
(% of AAR) ~45%
(/R) nM)
) Neonatal
Cardiomyocyt
o Mouse GLP-1(9-
e Viability ] } Improved - [6]
Cardiomyocyt  36)amide
(/R)
es
© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://journals.physiology.org/doi/full/10.1152/ajpendo.00576.2005
https://journals.physiology.org/doi/full/10.1152/ajpendo.00576.2005
https://pubmed.ncbi.nlm.nih.gov/16403774/
https://www.researchgate.net/publication/7367791_The_glucagon-like_peptide-1_metabolite_GLP-1-9-36_amide_reduces_postprandial_glycemia_independently_of_gastric_emptying_and_insulin_secretion_in_humans
https://journals.physiology.org/doi/full/10.1152/ajpendo.00576.2005
https://pubmed.ncbi.nlm.nih.gov/16403774/
https://journals.physiology.org/doi/full/10.1152/ajpendo.00576.2005
https://pubmed.ncbi.nlm.nih.gov/16403774/
https://www.benchchem.com/product/b574136?utm_src=pdf-body
https://journals.physiology.org/doi/full/10.1152/ajpendo.00576.2005
https://pubmed.ncbi.nlm.nih.gov/16403774/
https://academic.oup.com/endo/article/151/4/1520/2456681
https://www.glucagon.com/pdfs/BanEndo2010.pdf
https://academic.oup.com/endo/article/151/4/1520/2456681
https://www.glucagon.com/pdfs/BanEndo2010.pdf
https://pubmed.ncbi.nlm.nih.gov/20172966/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

| Caspase-3 Activation (I/R) | Neonatal Mouse Cardiomyocytes | GLP-1(9-36)amide | Reduced
| - (11061 |

Key Experimental Protocols

Human Infusion and Meal Test Protocol (Meier et al.,
2006)

This protocol was designed to assess the effects of GLP-1(9-36)amide on postprandial
glucose metabolism and gastric emptying in humans.[5][18]

o Study Design: A randomized, single-blind, placebo-controlled crossover study.[5]
e Subjects: 14 healthy male volunteers.[5][17]

e Procedure: On separate occasions, subjects received an intravenous infusion of GLP-1(7-
36)amide (1.2 pmol-kg=*-min—1), GLP-1(9-36)amide (1.2 pmol-kg~t-min~1), or placebo for
390 minutes. After 30 minutes of infusion, a 250 kcal solid test meal was ingested.[5][17]

o Measurements: Venous and capillary blood samples were collected frequently for the
determination of total and intact GLP-1, glucose, insulin, C-peptide, and glucagon. Gastric
emptying was assessed using the 13C-sodium octanoate breath test.[5]

o Workflow Diagram:

360 min

End Infusion
-30 min 0 min

Start IV Infusion 0min_p| ingestTestMeal |
(Placebo, GLP-1(7-36), or GLP-1(9-36)) (250 kcal) e T T -

/~ Blood & Breath Sampling \
N (Frequent intervals throughout) ’

Click to download full resolution via product page

Fig. 3: Experimental workflow for the human infusion study.
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Ex Vivo Ischemia-Reperfusion Heart Model (Ban et al.,
2010)

This protocol was used to evaluate the direct cardioprotective effects of GLP-1(9-36)amide on
the heart.[6][23]

e Model: Isolated hearts from 12-week-old C57BL/6 wild-type or Glplr-/- mice were mounted
on a Langendorff perfusion system.[23]

e Procedure: Hearts were stabilized and then subjected to 20 minutes of global no-flow
ischemia followed by 45 minutes of reperfusion. GLP-1(9-36)amide (0.3 nM) or exendin-4 (3
nM) was administered during the first 20 minutes of reperfusion.[16][23]

o Measurements: Left ventricular developed pressure (LVDP) was monitored continuously to
assess functional recovery. At the end of reperfusion, hearts were sectioned and stained with
triphenyltetrazolium chloride (TTC) to quantify infarct size as a percentage of the area at risk.
[16]

In Vitro Cardiomyocyte Signhaling Assay (Ban et al.,
2010)

This protocol aimed to elucidate the intracellular signaling pathways activated by GLP-1(9-
36)amide in heart cells.[6]

e Model: Primary cultures of neonatal mouse cardiomyocytes.[6]

e Procedure: After serum deprivation, cardiomyocytes were pre-incubated with a
phosphodiesterase inhibitor and then treated with varying doses of GLP-1(9-36)amide or
exendin-4 for 20 minutes.[23]

» Measurements:
o CAMP: Intracellular cAMP levels were measured using a radioimmunoassay (RIA) kit.[23]

o Protein Phosphorylation: Cell lysates were collected and analyzed by Western blotting
using antibodies specific for the phosphorylated forms of Akt and ERK1/2 to determine the
activation of these kinases.[6]
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Conclusion and Future Directions

The metabolite GLP-1(9-36)amide, once dismissed as inactive, is now recognized as a
bioactive peptide with a unique pharmacological profile. Its actions are particularly prominent in
the cardiovascular system, where it confers significant, GLP-1R-independent cytoprotection. It
also exerts modest glucoregulatory effects, influences hepatic metabolism, and modulates
neuronal plasticity.

For drug development professionals, these findings have several implications:

e DPP-4 Inhibitors vs. GLP-1R Agonists: These two major classes of diabetes drugs have
different effects on the ratio of active GLP-1 to its metabolite. While DPP-4 inhibitors
increase the levels of both GLP-1(7-36)amide and GLP-1(9-36)amide (by slowing the
degradation of the former), degradation-resistant GLP-1R agonists activate the canonical
receptor without generating significant levels of the metabolite.[24] The distinct
cardiovascular benefits of GLP-1(9-36)amide may contribute to the overall clinical profile of
DPP-4 inhibitors.

o Novel Therapeutic Targets: The identification and characterization of the putative receptor(s)
for GLP-1(9-36)amide could open new avenues for treating cardiovascular disease, hepatic
steatosis, and potentially neurodegenerative disorders, especially in the context of metabolic
disease.

o Metabolite Mimetics: The development of stable analogs or mimetics of GLP-1(9-36)amide,
or its further C-terminal fragments like GLP-1(28-36)amide, could provide a novel therapeutic
strategy to harness its beneficial effects while avoiding the gastrointestinal side effects
associated with potent GLP-1R agonism.[3][24]

Further research is required to fully elucidate the receptor systems and downstream signaling
pathways mediating the effects of GLP-1(9-36)amide. A deeper understanding of its
physiological and pathophysiological roles will be essential to fully leverage the therapeutic
potential of the entire GLP-1 axis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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